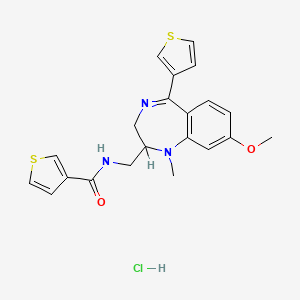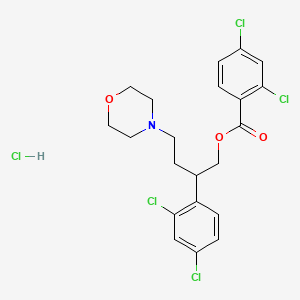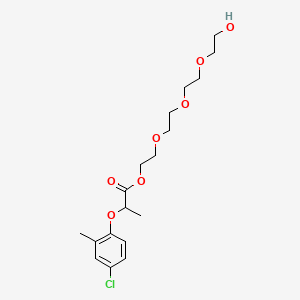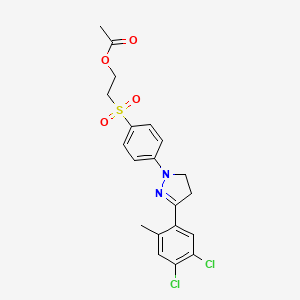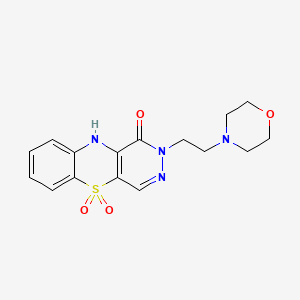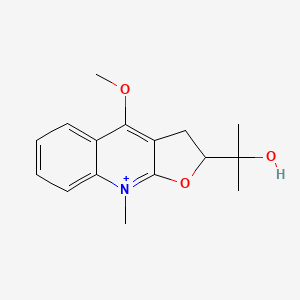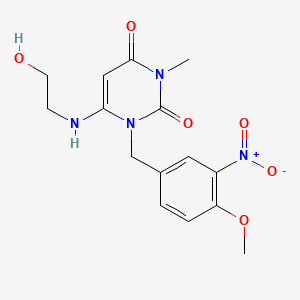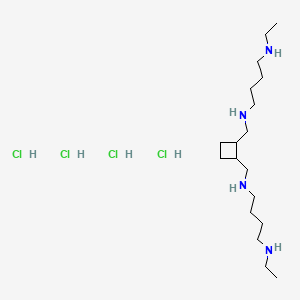
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((2-methylphenyl)azo)methylene)amino)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((2-methylphenyl)azo)methylene)amino)phenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its five-membered ring structure containing two nitrogen atoms, one oxygen atom, and a thione group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve the following steps:
Formation of Hydrazide: The initial step involves the reaction of an appropriate carboxylic acid with hydrazine to form the corresponding hydrazide.
Cyclization: The hydrazide is then treated with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the 1,3,4-oxadiazole-2-thione ring.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound.
化学反应分析
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The azo group can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
科学研究应用
1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agents for treating diseases such as Alzheimer’s, cancer, and cardiovascular disorders.
Industry: Used in the development of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves their interaction with specific molecular targets and pathways. For example, as acetylcholinesterase inhibitors, they interact with the catalytic active site and peripheral anionic site of the enzyme, leading to the inhibition of acetylcholine breakdown. This results in increased acetylcholine levels, which can improve cognitive function in Alzheimer’s disease patients.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar heterocyclic structure but different substitution pattern.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen in the ring structure.
1,3,4-Triazole: Contains three nitrogen atoms in the ring structure.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((2-methylphenyl)azo)methylene)amino)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azo group and dimethylamino phenyl substituents enhances its potential as a therapeutic agent and its versatility in various chemical reactions.
属性
CAS 编号 |
122352-02-7 |
|---|---|
分子式 |
C24H22N6OS |
分子量 |
442.5 g/mol |
IUPAC 名称 |
4-(dimethylamino)-N-(2-methylphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C24H22N6OS/c1-16-6-4-5-7-21(16)26-27-22(17-10-14-20(15-11-17)30(2)3)25-19-12-8-18(9-13-19)23-28-29-24(32)31-23/h4-15H,1-3H3,(H,29,32) |
InChI 键 |
ZXOGPPBRFPGXAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=NC(=NC2=CC=C(C=C2)C3=NNC(=S)O3)C4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



